1-Methyl-1H-perimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19585-93-4 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-methylperimidine |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8H,1H3 |
InChI Key |
WLQWDTFOKYWCQK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Canonical SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Other CAS No. |
19585-93-4 |
solubility |
24.6 [ug/mL] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 1 Methyl 1h Perimidine and Its Derivatives
Direct Synthetic Routes to 1-Methyl-1H-perimidine
The construction of the perimidine core is most commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl-containing compounds. academicjournals.orgrsc.org This foundational reaction has been adapted and optimized using a variety of precursors and catalysts to yield perimidine and its derivatives.
Condensation Reactions with 1,8-Diaminonaphthalene Precursors
The reaction of 1,8-diaminonaphthalene with aldehydes, ketones, carboxylic acids, and their derivatives is a primary method for forming the perimidine ring system. academicjournals.orgbas.bgscispace.com This cyclocondensation reaction is versatile, allowing for the introduction of various substituents at the 2-position of the perimidine core. For instance, reacting 1,8-diaminonaphthalene with aldehydes and ketones can produce 2,3-dihydro-1H-perimidines. academicjournals.org The use of different catalysts, such as acids or metal-based catalysts, can influence the reaction conditions and yields. academicjournals.orgmaterialsciencejournal.org
The synthesis of 2-substituted perimidines has been achieved through the reaction of 1,8-diaminonaphthalene with various reactants. For example, the condensation with ethoxy carbonylhydrazones under solvent- and catalyst-free conditions provides a green and efficient route to these compounds. bas.bg Additionally, the reaction with iminoester hydrochlorides of substituted phenylacetic acids under microwave irradiation is another effective method. materialsciencejournal.org
Specific Reactants for Perimidine Core Formation
A diverse array of reactants can be employed to construct the perimidine skeleton from 1,8-diaminonaphthalene. These include:
Carboxylic Acids and Aldehydes: Acid-catalyzed condensation of carboxylic acids or aldehydes with 1,8-diaminonaphthalene is a common approach. materialsciencejournal.org Various catalysts, including Brønsted acids like BF3-H2O and solid acid catalysts like nano-silica sulfuric acid, have been utilized to facilitate this transformation efficiently. materialsciencejournal.orgtandfonline.comtandfonline.com
Ketones: The reaction with ketones, often catalyzed by substances like bismuth chloride (BiCl3), leads to the formation of 2,2-disubstituted perimidine derivatives. materialsciencejournal.org
1,3,5-Triazine (B166579): In the presence of polyphosphoric acid, 1,8-diaminonaphthalene reacts with 1,3,5-triazine to yield the parent perimidine. materialsciencejournal.org
Ethyl Aroylpyrovates: These reactants, containing three carbonyl groups of varying reactivity, condense with 1,8-diaminonaphthalene to form perimidine derivatives. scispace.com
The choice of reactant and reaction conditions allows for the synthesis of a wide library of perimidine compounds with diverse functionalities.
N-Methylation Strategies for Perimidine Scaffolds
The introduction of a methyl group onto the nitrogen atoms of the perimidine ring system is a crucial step in synthesizing this compound and its di-methylated counterparts. This modification can significantly influence the compound's electronic properties and steric profile. researchgate.netnih.govnih.gov
Regioselective N-Methylation Protocols
Achieving regioselective N-alkylation, particularly N-methylation, of heterocyclic compounds like perimidines is a significant synthetic challenge. researchgate.net Research has shown that the choice of base and solvent can direct the methylation to a specific nitrogen atom. For instance, in related heterocyclic systems like purines, the use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation has led to high regioselectivity for N9-alkylation. ub.edu While direct regioselective N-methylation protocols for the perimidine scaffold are still an area of active research, principles from similar heterocyclic systems offer valuable guidance. The use of organomagnesium reagents has also been shown to effect regioselective alkylation at the more sterically hindered nitrogen in 1,3-azoles. researchgate.net
Synthesis of Mono- and Di-N-Methylated Perimidines
The synthesis of both mono- and di-N-methylated perimidines has been successfully demonstrated. A common strategy involves the initial synthesis of the unsubstituted perimidine core, followed by methylation. For example, 2-(pyridin-2-yl)-1H-perimidine can be methylated to produce 1-methyl-2-(pyridin-2-yl)-1H-perimidine and subsequently 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide. nih.govnih.gov This stepwise methylation allows for the isolation of both the mono- and di-methylated products. The reaction conditions for methylation often involve a base such as potassium hydroxide or potassium carbonate and a methylating agent like methyl iodide. nih.goviucr.org
Table 1: Synthesis of N-Methylated Perimidine Derivatives
| Starting Material | Reagents | Product | Reference |
| 2-(pyridin-2-yl)-1H-perimidine | KOH, K2CO3, MeI in acetonitrile | 1-methyl-2-(pyridin-2-yl)-1H-perimidine | nih.gov, iucr.org |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | MeI | 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | nih.gov, iucr.org |
Environmentally Benign Synthetic Approaches (Green Chemistry)
In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods for perimidines, aligning with the principles of green chemistry. bas.bgmaterialsciencejournal.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Several green strategies have been successfully applied to perimidine synthesis:
Catalyst- and Solvent-Free Conditions: One notable example is the synthesis of 2-substituted perimidines from the reaction of ethoxy carbonylhydrazones with 1,8-diaminonaphthalene. This method proceeds without the need for a catalyst or solvent, offering a simple workup and being economically and environmentally benign. bas.bg
Use of Water as a Solvent: Water, being a non-toxic and readily available solvent, has been utilized for the synthesis of 2,3-dihydro-1H-perimidines. researchgate.net Reactions of 1,8-diaminonaphthalene with various aldehydes in water at room temperature have been shown to be efficient. researchgate.net
Heterogeneous Catalysis: The use of reusable solid catalysts is a cornerstone of green chemistry. Nano-silica sulfuric acid (NSSA) has been employed as an efficient and reusable catalyst for the cyclocondensation of aromatic aldehydes with 1,8-diaminonaphthalene. tandfonline.com Similarly, a magnetic nanocatalyst, Fe3O4/SO3H@zeolite-Y, has been used for the clean synthesis of dihydroperimidine derivatives. rsc.org
Mechanochemical Synthesis: A mechanochemical approach using a recyclable carbon sulfonic acid catalyst under metal-free conditions has been developed for the synthesis of perimidine derivatives via a grind-stone technique. researchgate.netdntb.gov.ua
Ultrasonic Irradiation: The use of ultrasound has been shown to promote the synthesis of 2-substituted-1H-perimidine derivatives in high yields with shorter reaction times under milder conditions.
These green methodologies not only offer more sustainable routes to perimidines but often also provide advantages in terms of yield, reaction time, and ease of product isolation. tandfonline.com
Table 2: Green Synthesis Approaches for Perimidine Derivatives
| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |
| Catalyst- and Solvent-Free | Ethoxy carbonylhydrazone, 1,8-diaminonaphthalene | Heat (120-125 °C) | Simple, economical, environmentally benign | bas.bg |
| Water-Mediated Synthesis | 1,8-diaminonaphthalene, Aldehydes | Water, room temperature | Use of green solvent, mild conditions | researchgate.net |
| Heterogeneous Catalysis | 1,8-diaminonaphthalene, Aromatic aldehydes | Nano-silica sulfuric acid (NSSA) | Reusable catalyst, high yields, short reaction times | tandfonline.com |
| Mechanochemical Synthesis | 1,8-diaminonaphthalene, Aldehydes | Carbon sulfonic acid, grinding | Metal-free, recyclable catalyst, high yields | researchgate.net, dntb.gov.ua |
| Ultrasonic Irradiation | 1,8-diaminonaphthalene, Aldehydes | N-Bromosuccinamide (NBS), ultrasound | High efficiency, shorter reaction times |
Catalyst-Free and Solvent-Free Methodologies
In the pursuit of green chemistry, catalyst-free and solvent-free methods for the synthesis of perimidine derivatives have gained prominence. These reactions often proceed by heating the reactants together, relying on the intrinsic reactivity of the starting materials. A notable approach involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at elevated temperatures (120-125 °C) for a short duration of 1.5 hours, which yields 2-substituted perimidines without the need for a catalyst or solvent. researchgate.net This method is advantageous due to its simple work-up procedure and environmentally benign nature.
Another innovative catalyst-free approach utilizes visible light to induce the cyclo-condensation of 1,8-diaminonaphthalene with aryl aldehydes. researchgate.net This technique, performed at room temperature, offers excellent yields (87-100%) in a short time frame, highlighting the potential of photochemical methods in organic synthesis. researchgate.net The primary benefit of this method is its high atom economy and the avoidance of external heating and complex instrumental setups. researchgate.net
| Reactants | Conditions | Yield | Reference |
| 1,8-diaminonaphthalene, Ethoxy carbonylhydrazone | 120-125 °C, 1.5 h, solvent-free | Good | researchgate.net |
| 1,8-diaminonaphthalene, Aryl aldehydes | Visible light (CFL), room temperature, solvent-free | 87-100% | researchgate.net |
Grinding-Assisted Synthesis
Mechanochemical methods, particularly grinding-assisted synthesis, offer a rapid, efficient, and environmentally friendly alternative to traditional solvent-based reactions. This technique involves the grinding of reactants in a mortar and pestle, often for a very short duration. For the synthesis of 2,3-dihydro-1H-perimidines, grinding 1,8-diaminonaphthalene with various aldehydes for just 5 minutes can lead to moderate to excellent yields. materialsciencejournal.orgsemanticscholar.org This method significantly minimizes the use of conventional work-up and chromatographic purification techniques. materialsciencejournal.org
The efficiency of grinding-assisted synthesis can be further enhanced by the use of a catalyst. For instance, carbon sulfonic acid has been employed as a recyclable, metal-free catalyst in the mechanochemical synthesis of perimidine derivatives, achieving excellent yields (95–99%) in a very short reaction time. researchgate.netresearchgate.net This approach combines the benefits of solvent-free conditions with catalytic efficiency.
| Reactants | Catalyst | Conditions | Yield | Reference |
| 1,8-diaminonaphthalene, Aldehydes | None | Mortar and pestle, 5 min | Moderate to Excellent | materialsciencejournal.orgsemanticscholar.org |
| 1,8-diaminonaphthalene, Aldehydes | Carbon sulfonic acid | Grinding, ambient temperature | 95-99% | researchgate.netresearchgate.net |
Aqueous Media Synthesis
The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 2,3-dihydro-1H-perimidines has been successfully demonstrated in aqueous media. materialsciencejournal.org In a notable example, the reaction of 1,8-diaminonaphthalene with various aldehydes proceeds at room temperature in water to furnish the desired products in moderate to excellent yields within 30 minutes. materialsciencejournal.orgsci-hub.st This "on-water" synthesis is scalable and highlights the unique rate acceleration often observed for organic reactions in water. sci-hub.st
The mechanism for this enhanced reactivity in water is attributed to hydrophobic interactions and the unique hydrogen-bonding network of water at the interface with the reactants, which can increase the electrophilicity of the carbonyl carbon and facilitate the nucleophilic attack by the amine. sci-hub.st
| Reactants | Conditions | Yield | Reference |
| 1,8-diaminonaphthalene, Aldehydes | Water, room temperature, 30 min | Moderate to Excellent | materialsciencejournal.orgsci-hub.st |
| 1,8-diaminonaphthalene, Active carbonyl compounds | InCl₃, Water, room temperature | High | materialsciencejournal.orgnih.gov |
Catalysis in Perimidine Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of perimidine synthesis. A wide array of catalysts, including acids, metals, and nanocatalysts, have been employed.
Acid-Catalyzed Reactions (e.g., Brønsted Acids, Lewis Acids)
Both Brønsted and Lewis acids are effective catalysts for the synthesis of perimidines. Brønsted acids like BF₃-H₂O have been used to catalyze the synthesis of perimidine and 1,5-benzodiazepine derivatives. materialsciencejournal.org Similarly, sulfamic acid serves as a green and highly efficient catalyst for the synthesis of mono-, bis-, and spiro-perimidines, offering high yields and short reaction times. materialsciencejournal.org Squaric acid has also been identified as an impressive metal-free organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water. materialsciencejournal.org
Lewis acids such as bismuth chloride (BiCl₃) and indium chloride (InCl₃) have also been utilized. BiCl₃ catalyzes the reaction between 1,8-diaminonaphthalene and various ketones. materialsciencejournal.org InCl₃ has been shown to be a mild and effective catalyst for the synthesis of spiro-perimidine derivatives from the reaction of 1,8-diaminonaphthalene and active carbonyl compounds in water at room temperature. materialsciencejournal.orgnih.gov
| Catalyst Type | Example Catalyst | Reactants | Conditions | Reference |
| Brønsted Acid | BF₃-H₂O | 1,8-diaminonaphthalene, Aldehydes/Ketones | - | materialsciencejournal.org |
| Brønsted Acid | Sulfamic acid | 1,8-diaminonaphthalene, Aldehydes/Ketones | - | materialsciencejournal.org |
| Organocatalyst | Squaric acid | 1,8-diaminonaphthalene, Aldehydes | Water | materialsciencejournal.org |
| Lewis Acid | BiCl₃ | 1,8-diaminonaphthalene, Ketones | - | materialsciencejournal.org |
| Lewis Acid | InCl₃ | 1,8-diaminonaphthalene, Active carbonyls | Water, room temp. | materialsciencejournal.orgnih.gov |
Metal-Catalyzed Processes (e.g., BiCl₃, InCl₃)
In addition to their role as Lewis acids, various metal salts have been employed as catalysts. As mentioned, BiCl₃ and InCl₃ are effective in promoting the synthesis of perimidine derivatives. materialsciencejournal.orgnih.gov Ruthenium(III) chloride (RuCl₃) has also been reported as an efficient catalyst for the synthesis of perimidine derivatives under mild conditions. researchgate.net Ytterbium(III) triflate (Yb(OTf)₃) is another effective catalyst for the reaction of 1,8-diaminonaphthalene with ketones. researchgate.net A cobalt-catalyzed reductive cyclization of dinitroarenes with aldehydes provides a novel route to 1H-perimidines with high efficiency and chemoselectivity. researchgate.net This reaction can utilize formic acid as a green reductant. researchgate.net
| Catalyst | Reactants | Conditions | Reference |
| BiCl₃ | 1,8-diaminonaphthalene, Ketones | - | materialsciencejournal.org |
| InCl₃ | 1,8-diaminonaphthalene, Active carbonyls | Water, room temp. | materialsciencejournal.orgnih.gov |
| RuCl₃ | 1,8-diaminonaphthalene, Ketones | Mild conditions | researchgate.net |
| Yb(OTf)₃ | 1,8-diaminonaphthalene, Ketones | - | researchgate.net |
| Cobalt complex | Dinitroarene, Aldehyde | H₂ or Formic acid | researchgate.net |
Nanocatalyst Applications (e.g., Nano-silica sulfuric acid, Fe₃O₄/SiO₂, Nano-CuY zeolite)
Nanocatalysts have emerged as highly efficient catalytic systems due to their high surface area-to-volume ratio and unique electronic properties. In perimidine synthesis, a variety of nanocatalysts have demonstrated remarkable activity. Nano-silica sulfuric acid (NSSA) has been used for the cyclocondensation of aromatic aldehydes with 1,8-diaminonaphthalene, offering short reaction times and high yields. materialsciencejournal.orgnih.govresearchgate.net
Magnetic nanoparticles, such as Fe₃O₄/SiO₂, have been functionalized and used as recyclable catalysts. materialsciencejournal.orgnih.gov For instance, Fe₃O₄/SO₃H@zeolite-Y has been successfully applied for the synthesis of 2-aryl perimidine derivatives under solvent-free conditions. nih.gov Nano-CuY zeolite is another efficient and eco-friendly nanocatalyst for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines in ethanol (B145695) at room temperature. materialsciencejournal.orgmdpi.com
| Nanocatalyst | Reactants | Conditions | Reference |
| Nano-silica sulfuric acid (NSSA) | 1,8-diaminonaphthalene, Aromatic aldehydes | - | materialsciencejournal.orgnih.govresearchgate.net |
| Fe₃O₄/SiO₂ (functionalized) | 1,8-diaminonaphthalene, Aldehydes | Solvent-free | materialsciencejournal.orgnih.gov |
| Nano-CuY zeolite | 1,8-diaminonaphthalene, Aromatic aldehydes | Ethanol, room temp. | materialsciencejournal.orgmdpi.com |
| Fe₃O₄@zeolite-SO₃H | 1,8-diaminonaphthalene, Aldehydes | Solvent-free, room temp. | nih.gov |
Heterogeneous Catalysis (e.g., Amberlyst 15, Zeolites)
Heterogeneous catalysts are advantageous in organic synthesis due to their operational simplicity, cost-effectiveness, high catalytic activity, and potential for recovery and reuse. Several solid acid catalysts have been successfully employed for the synthesis of perimidine derivatives.
Amberlyst 15 , a strongly acidic macroreticular resin, has been utilized as an effective metal-free, recyclable, and reusable heterogeneous catalyst for an eco-friendly synthesis of 2,3-dihydro-1H-perimidines. researchgate.netmaterialsciencejournal.org This protocol involves the reaction of 1,8-diaminonaphthalene with a wide range of ketones (aliphatic, aromatic, and alicyclic) in ethanol at 80 °C, affording good yields. researchgate.net The catalyst can be easily recovered by simple filtration and has been reused multiple times without a significant loss in its catalytic activity. researchgate.net
Zeolites represent another important class of heterogeneous catalysts for perimidine synthesis. Their shape-selective properties and acidic sites facilitate the cyclocondensation reaction. For instance, NaY zeolite has been used as an efficient and reusable catalyst for the synthesis of 2-arylperimidines from the reaction of 1,8-diaminonaphthalene and various aromatic aldehydes at room temperature. materialsciencejournal.orgresearchgate.netresearchgate.netresearchgate.net This method is noted for its environmental friendliness and simple work-up procedure. researchgate.netresearchgate.net Furthermore, nano-CuY zeolite has been developed as an eco-friendly nanocatalyst for the facile synthesis of 2-aryl-2,3-dihydro-1H-perimidines in ethanol at room temperature. materialsciencejournal.orgdntb.gov.ua Other zeolite-based systems, such as Fe3O4-stacked sulfonated zeolite, have also been applied as novel multifunctional catalysts for the synthesis of perimidine derivatives. materialsciencejournal.org
Table 1: Heterogeneous Catalysts in Perimidine Synthesis
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Amberlyst 15 | 1,8-Diaminonaphthalene, Various Ketones | Ethanol, 80 °C | Metal-free, reusable, eco-friendly protocol. researchgate.netmaterialsciencejournal.org | researchgate.netmaterialsciencejournal.org |
| NaY Zeolite | 1,8-Diaminonaphthalene, Aromatic Aldehydes | Room Temperature | Environmentally benign, reusable, simple work-up. materialsciencejournal.orgresearchgate.netresearchgate.net | materialsciencejournal.orgresearchgate.netresearchgate.net |
| Nano-CuY Zeolite | 1,8-Diaminonaphthalene, Aromatic Aldehydes | Ethanol, Room Temperature | Efficient, eco-friendly nanocatalyst. materialsciencejournal.orgdntb.gov.ua | materialsciencejournal.orgdntb.gov.ua |
| Fe3O4/SO3H@zeolite-Y | 1,8-Diaminonaphthalene, Aryl Aldehydes | Room Temperature, Various Solvents | Magnetic, recyclable, high purity, atom economy. nih.gov | nih.gov |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis, owing to their negligible vapor pressure, thermal stability, and tunable properties. researchgate.net They can serve as effective media for chemical transformations, often leading to improved reaction rates and yields. researchgate.netresearchgate.net
An efficient synthesis of 2,3-dihydroperimidine (B8351901) derivatives has been developed using the Lewis acid ionic liquid [BTBA]Cl-FeCl3 (Butane-1,4-diylbis(tributylammonium) tetrachloroferrate(III)). materialsciencejournal.orgresearchgate.net This method involves the reaction of 1,8-diaminonaphthalene with various aldehydes under solvent-free conditions at ambient temperature. researchgate.net The protocol is characterized by its simplicity, very short reaction times (1-3.5 minutes), high yields, and tolerance of different functional groups. researchgate.net The use of l-proline (B1679175) nitrate (B79036) as an ionic liquid catalyst has also been explored for synthesizing pyrimidine (B1678525) derivatives, demonstrating significantly enhanced efficiency compared to non-catalyzed reactions. japsonline.com
Table 2: Ionic Liquid-Mediated Perimidine Synthesis
| Ionic Liquid Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| [BTBA]Cl-FeCl3 | 1,8-Diaminonaphthalene, Aldehydes | Solvent-free, Ambient Temperature | Very fast (1-3.5 min), high yield, high functional group tolerance. materialsciencejournal.orgresearchgate.net | materialsciencejournal.orgresearchgate.net |
| l-proline nitrate | Ethyl acetoacetate, Aldehydes, Thiourea | Methanol, Room Temperature | Over 2.5 times more efficient than non-catalyzed reaction. japsonline.com | japsonline.com |
| Imidazolium-based ILs | 2,6-diaminopyrimidin-4(3H)-one, Aldehydes, etc. | Short reaction times (7-13 min) | High yields (80-95%), reusable catalyst, green solvent. tandfonline.com | tandfonline.com |
Energy-Efficient Synthetic Techniques
The development of energy-efficient synthetic methods is a cornerstone of green chemistry. Techniques such as microwave irradiation and ultrasound irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing waste. nih.govasianpubs.org
Microwave Irradiation
Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. asianpubs.org This method has been successfully applied to the synthesis of various perimidine derivatives, offering advantages such as shorter reaction times, higher yields, and procedural simplicity. researchgate.netasianpubs.org
The acid-catalyzed reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation provides a high-yield (65-80%) route to 2-substituted perimidines. materialsciencejournal.orgresearchgate.netresearchgate.net Similarly, the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides is facilitated by microwave irradiation for the synthesis of 2-substituted perimidines. materialsciencejournal.org This technology has also been employed for the solvent-free synthesis of more complex heterocyclic systems, such as 1,2,4-triazolo[4,3-a]perimidines, through the cyclocondensation of 2-hydrazino-1H-perimidine with triethylorthoesters or aryl nitriles. asianpubs.org The use of polyphosphate ester (PPE) as a reaction moderator in microwave-assisted Biginelli reactions for pyrimidine synthesis has also been reported. tandfonline.com
Table 3: Microwave-Assisted Synthesis of Perimidine Derivatives
| Target Compound Type | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Substituted Perimidines | 1,8-Diaminonaphthalene, Carboxylic Acids | Acid-catalyzed, Microwave | High yields (65-80%), shorter reaction time than conventional heating. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 2-Substituted Perimidines | 1,8-Diaminonaphthalene, Iminoester Hydrochlorides | Microwave | An identified method for synthesis. materialsciencejournal.org | materialsciencejournal.org |
| 1,2,4-Triazolo[4,3-a]perimidines | 2-Hydrazino-1H-perimidine, Triethylorthoesters/Aryl nitriles | Solvent-free, Microwave | Simple procedure, easy work-up, high yields, absence of hazardous solvents. asianpubs.org | asianpubs.org |
| Tricyclic Perimidines | Naphthalene-1,8-diamine, etc. | Microwave heating | Highly efficient synthesis. materialsciencejournal.org | materialsciencejournal.org |
Sonochemical (Ultrasound) Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. This technique promotes chemical reactions through acoustic cavitation. An expeditious and green one-pot procedure for the synthesis of 2-substituted-1H-perimidine derivatives has been developed using sonication. In this method, the reaction of 1,8-diaminonaphthalene and aldehydes in the presence of a catalytic amount of N-Bromosuccinamide (NBS) under ultrasound irradiation yields the desired products in high yields (94-97%) and short reaction times (8-20 minutes).
Furthermore, the synthesis of 2-substituted-2,3-dihydro-1H-perimidines has been achieved under ultrasonic irradiation and solvent-free conditions using a novel adenine-based acidic nanomagnetic catalyst. researchgate.netmdpi.com This protocol highlights the reusability of the catalyst and its high efficiency. researchgate.net The combination of ultrasound with various catalytic systems, including nano-γ-Al2O3/BFn, demonstrates the versatility of this energy-efficient technique for producing dihydroperimidines with short reaction times and high conversions.
Table 4: Sonochemical Synthesis of Perimidine Derivatives
| Target Compound Type | Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Substituted-1H-perimidines | 1,8-Diaminonaphthalene, Aldehydes | NBS (catalyst), Ultrasound | High yields (94-97%), short reaction time (8-20 min), green method. | |
| 2-Substituted-2,3-dihydro-1H-perimidines | 1,8-Diaminonaphthalene, Aryl Aldehydes | Adenine based acidic nanomagnetic catalyst, Ultrasound, Solvent-free | Reusable catalyst, synthesis of new perimidine compounds. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Substituted Perimidines | Naphthalene-1,8-diamine, Aromatic Aldehydes | Nano-γ-Al2O3/BFn, Ultrasound | Short reaction times, high conversions, clean reaction profiles. |
Synthesis of Functionally Substituted this compound Derivatives
The synthesis of functionally substituted perimidines is crucial for tuning their chemical and physical properties for specific applications. belnauka.bybeilstein-journals.org Various synthetic routes allow for the introduction of a wide range of functional groups onto the perimidine core.
For example, the novel compound 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine was synthesized through a simple and eco-friendly condensation of 1,8-diaminonaphthalene and imidazole-2-carbaldehyde at room temperature. mdpi.com The reaction proceeds with a high yield (88%) in methanol, and the product can be easily isolated by filtration. mdpi.com
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related, often starts from functionally substituted pyrazoles. beilstein-journals.org For instance, 3-oxo-2-arylhydrazononitriles react with reagents like chloroacetonitrile (B46850) to yield 4-aminopyrazoles, which are key precursors for these fused pyrimidine systems. beilstein-journals.org
Furthermore, the synthesis of hybrid derivatives containing both a perimidine and a ferrocenyl moiety has been reported. belnauka.by The reaction of (E)-3-(4,5-dichloroisothiazol-3-yl)-1-ferrocenylprop-2-en-1-one with guanidine (B92328) results in an amino-substituted ferrocenylisothiazolyl pyrimidine. belnauka.by Such molecular hybrids are of interest for their potential in materials science and medicinal chemistry. belnauka.by
Table 5: Examples of Functionally Substituted Perimidine Synthesis
| Derivative Type | Key Reactants | Key Features of Synthesis | Reference |
|---|---|---|---|
| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | 1,8-Diaminonaphthalene, Imidazole-2-carbaldehyde | Eco-friendly, room temperature, 88% yield in methanol. mdpi.com | mdpi.com |
| Amino substituted ferrocenylisothiazolyl pyrimidine | (E)-3-(4,5-Dichloroisothiazol-3-yl)-1-ferrocenylprop-2-en-1-one, Guanidine | Creates a hybrid molecule with ferrocene (B1249389) and pyrimidine moieties. belnauka.by | belnauka.by |
| 1,2-Disubstituted 2,3-Dihydro-1H-Perimidines | o-phenylenediamine, Benzyl alcohol | Biogenically synthesized δ-MnO2 nanoparticle catalyst. | |
| 2-Alkyl and 2-Arylperimidines | 1,8-Diaminonaphthalene, Carboxylic Acids | Microwave-assisted cyclocondensation under acidic conditions. researchgate.net | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Perimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of 1-Methyl-1H-perimidine. Through various 1D and 2D NMR experiments, it is possible to map the complete proton and carbon framework and understand the spatial relationships between atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the electronic environment and connectivity of protons within a molecule. For this compound and its derivatives, ¹H NMR is instrumental in assigning the protons of the perimidine core and the N-methyl substituent.
The spectrum of a 1-methyl-perimidine derivative typically displays a characteristic singlet for the N-methyl (N-CH₃) protons. iucr.org The six protons attached to the fused naphthalene (B1677914) ring system appear as a complex series of multiplets in the aromatic region of the spectrum. iucr.orgnih.gov The precise chemical shifts and coupling patterns are sensitive to substitution on the perimidine ring. For instance, in 1-methyl-2-(p-tolyl)perimidine, the N-methyl protons appear as a singlet at approximately 3.17 ppm in CDCl₃. iucr.org The naphthyl protons exhibit distinct signals, such as doublets around 6.28 ppm and 6.94 ppm, with the remaining aromatic protons appearing as a multiplet between 7.17 and 7.32 ppm. iucr.org
The introduction of the N-methyl group significantly influences the molecule's conformation compared to its unsubstituted (1H-perimidine) analogue. This methylation leads to steric repulsion with substituents at the 2-position, causing a notable twist between the perimidine system and the substituent. iucr.orgnih.govnih.gov This conformational change is reflected in the chemical shifts of the perimidine protons. nih.gov
Table 1: Representative ¹H NMR Data for 1-Methyl-perimidine Derivatives in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| N-CH₃ | 3.17 | Singlet | iucr.org |
| H-naphthyl | 6.28 | Doublet | iucr.org |
| H-naphthyl | 6.94 | Doublet | iucr.org |
Note: Data is for 1-methyl-2-(p-tolyl)perimidine. The exact shifts for unsubstituted this compound may vary but are expected in similar regions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for characterizing the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, providing a map of the carbon skeleton. While detailed spectra for the parent this compound are not extensively published, data from various perimidine derivatives and related heterocyclic systems establish the expected chemical shift regions. ciac.jl.cnrsc.org
The ¹³C NMR spectrum is expected to show:
A signal in the aliphatic region for the N-methyl carbon.
Multiple signals in the aromatic region (typically 100-150 ppm) corresponding to the ten carbons of the naphthalene moiety.
A downfield signal corresponding to the C2 carbon, which is positioned between two nitrogen atoms.
Signals for the quaternary carbons, including the bridgehead carbons of the fused ring system.
The characterization of perimidine derivatives frequently relies on ¹³C NMR to confirm the successful synthesis and the integrity of the core structure. ciac.jl.cn
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~35-45 |
| Aromatic CH | ~105-130 |
| Aromatic Quaternary C | ~130-145 |
Note: These are estimated ranges based on general principles and data from related structures.
Two-dimensional (2D) NMR experiments are powerful tools for the unambiguous assignment of all proton and carbon signals by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the naphthalene ring system, establishing which protons are neighbors and confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of all protonated carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. HMBC is particularly vital for assigning quaternary (non-protonated) carbons. mdpi.com For example, the protons of the N-methyl group would show a correlation to the C2 carbon and the C9b bridgehead carbon, while the aromatic protons would show correlations to nearby quaternary carbons, allowing the entire molecular structure to be pieced together. mdpi.com In studies of related perimidine structures, HMBC has been crucial for assigning quaternary carbons like C3a, C6a, and C9a. mdpi.com
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent phenomena such as conformational changes or chemical exchange. A significant dynamic process in unsubstituted 1H-perimidines is prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. psu.eduresearchgate.net This exchange can lead to the averaging of signals in the NMR spectrum. psu.edu
However, in this compound, this specific pathway of prototropic tautomerism is blocked because the proton on one of the nitrogen atoms has been replaced by a methyl group. Therefore, the dynamic processes associated with N-H tautomerism are not observed for this compound. Other dynamic behaviors, such as the restricted rotation of bulky substituents at the C2 position, can be studied using DNMR techniques in substituted analogs. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound provides confirmatory evidence for its key structural features. The synthesis of perimidine derivatives is often monitored and confirmed using IR spectroscopy. ciac.jl.cnopenaccesspub.org
The key vibrational bands expected in the spectrum include:
Aromatic C-H stretching: Weak to medium bands typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands corresponding to the methyl group appear just below 3000 cm⁻¹.
C=C and C=N stretching: Strong absorptions in the 1650-1500 cm⁻¹ region are characteristic of the conjugated aromatic and heteroaromatic ring systems.
C-N stretching: These vibrations are typically found in the 1350-1250 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium |
| C=N and C=C Ring Stretch | 1650 - 1500 | Strong-Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula. ifremer.fr
For this compound (C₁₂H₁₀N₂), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). An experimental HRMS measurement that matches this theoretical value to within a very small margin of error (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula. This technique is routinely used to verify the identity of newly synthesized perimidine derivatives. ciac.jl.cnmdpi.com
Table 4: HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the atomic and molecular structure of a crystalline solid. Through the analysis of diffraction patterns produced by X-ray interaction with the crystal lattice, a detailed three-dimensional model of the molecule and its packing can be constructed.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
In the case of 1-methyl-2-(p-tolyl)-1H-perimidine, single-crystal X-ray analysis reveals a distorted conformation due to steric repulsion between the N-methyl group and the 2-aryl substituent. iucr.orgnih.govnih.gov The asymmetric unit of its crystal structure contains two independent molecules, showcasing slight conformational differences. nih.gov Similarly, for 1-methyl-2-(pyridin-2-yl)-1H-perimidine, the structure was elucidated by SC-XRD, confirming the significant twisting of the molecular framework upon N-methylation. researchgate.netnih.govnih.gov These studies consistently demonstrate that single-crystal X-ray diffraction is indispensable for establishing the absolute configuration and understanding the intricate molecular packing within the crystal lattice. uol.deresearchgate.netnih.govnih.gov
| Compound | Formula | Crystal System | Space Group | Ref. |
|---|---|---|---|---|
| 1-methyl-2-(p-tolyl)-1H-perimidine | C₁₉H₁₆N₂ | Monoclinic | P2₁/c | iucr.orgnih.gov |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | C₁₇H₁₃N₃ | Monoclinic | P2₁/c | researchgate.netnih.govnih.gov |
Powder X-ray Diffraction for Crystalline Properties and Phase Purity
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases and assessing the purity of a synthesized compound. The diffraction pattern obtained from a powdered sample consists of a series of peaks at characteristic scattering angles (2θ), which serve as a fingerprint for a specific crystalline material. arxiv.orgnist.govgovinfo.gov
While the search results provide extensive single-crystal data for this compound derivatives, specific powder X-ray diffraction patterns for this compound or its closely related analogues were not explicitly reported. nih.gov However, the principles of PXRD would be applicable to verify the phase purity of a bulk sample of this compound, ensuring that the material corresponds to the single-crystal structure and is free from amorphous content or polymorphic impurities. arxiv.orgnist.govgovinfo.gov
Conformational and Stereochemical Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, and stereochemistry, are critical to its properties. For this compound derivatives, the torsional angles and planarity of the ring system are of particular interest.
Analysis of Interplane Angles and Torsional Barriers
The introduction of substituents on the perimidine core can lead to significant conformational changes, particularly in the dihedral angle between the perimidine system and the substituent. In studies of 2-substituted N-methylated perimidines, the steric pressure exerted by the N-methyl group causes a notable increase in the interplanar angle between the perimidine and the aryl ring at the 2-position. researchgate.netnih.govnih.govnih.gov
For instance, in 1-methyl-2-(p-tolyl)-1H-perimidine, the interplanar angle between the p-tolyl ring and the perimidine system is significantly larger than in its unmethylated counterpart, with values of 53.51(10)° and 55.96(9)° for the two independent molecules in the asymmetric unit. nih.gov An even more pronounced twist is observed in 1-methyl-2-(pyridin-2-yl)-1H-perimidine, where the interplane angle reaches 59.39(8)°. nih.gov This contrasts sharply with the nearly planar conformation of the parent N-H perimidine derivatives. nih.gov These large dihedral angles are a direct consequence of the steric hindrance introduced by the N-methyl group, which creates a torsional barrier to planarity.
Table 2: Interplanar Angles in 2-Substituted Perimidine Derivatives
| Compound | Interplanar Angle (°) | Ref. |
|---|---|---|
| 2-(p-tolyl)-1H-perimidine | 34.47(5) | researchgate.net |
| 1-methyl-2-(p-tolyl)-1H-perimidine | 53.51(10) / 55.96(9) | nih.gov |
| 2-(pyridin-2-yl)-1H-perimidine | 1.60(5) | nih.gov |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | 59.39(8) | nih.gov |
Impact of N-Methylation on Molecular Geometry and Planarity
Upon N-methylation, this intramolecular hydrogen bond is absent. The steric repulsion between the newly introduced methyl group and the substituent at the adjacent 2-position forces the molecule to adopt a more twisted and distorted conformation. iucr.orgnih.govnih.gov This leads to a significant deviation from planarity, as evidenced by the large interplane angles observed in the crystal structures of 1-methyl-2-aryl-1H-perimidines. nih.govnih.gov The angle between the N1—C(methyl) bond and the perimidine plane further quantifies this distortion. nih.gov
Intermolecular Interactions in Crystal Lattices
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound derivatives, the nature of these interactions is significantly altered by N-methylation.
While the parent 2-aryl-1H-perimidines often exhibit crystal packing dominated by N-H···O or N-H···N hydrogen bonds and π-π stacking interactions, their N-methylated counterparts show a different assembly pattern. iucr.orgnih.govnih.gov For 1-methyl-2-(p-tolyl)-1H-perimidine, the molecules in the crystal are held together primarily by C-H···π contacts. iucr.orgnih.govnih.gov Notably, the π-π stacking interactions that are prominent in the unsubstituted analogue are absent in the N-methylated derivative. iucr.orgnih.gov
Hydrogen Bonding Networks (e.g., N-H...N, C-H...π)
No experimental data from single-crystal X-ray diffraction or advanced spectroscopic studies detailing the hydrogen bonding networks of this compound could be located. In principle, as a methylated tertiary amine, this compound lacks the N-H donor capabilities for classical hydrogen bonding that are present in its parent compound, 1H-perimidine. However, it can act as a hydrogen bond acceptor. Furthermore, the presence of aromatic C-H bonds and the methyl group's C-H bonds could potentially lead to weaker C-H...N or C-H...π interactions. Without experimental crystallographic data, the existence and geometry of such networks remain speculative.
Studies on closely related N-methylated perimidine derivatives, such as 1-methyl-2-(p-tolyl)-1H-perimidine and 1-methyl-2-(pyridin-2-yl)-1H-perimidine, indicate that the crystal packing is often governed by C-H...π interactions. iucr.orgnih.gov For instance, in the crystal structure of 1-methyl-2-(p-tolyl)-1H-perimidine, molecules are held together exclusively by C-H⋯π contacts. iucr.org Similarly, weak intramolecular C-H...N contacts have been observed in related structures. nih.gov However, these findings are specific to substituted molecules and cannot be directly extrapolated to the unsubstituted this compound.
π-π Stacking Interactions
Specific details regarding π-π stacking interactions in solid-state this compound are not available in the reviewed literature. The planar, aromatic nature of the perimidine core suggests that π-π stacking is a likely contributor to its crystal packing. The geometry of such interactions, including centroid-to-centroid distances and slip angles, would require experimental determination via X-ray crystallography.
In studies of related compounds, N-methylation has been shown to significantly influence the nature of π-π stacking. The steric hindrance introduced by the methyl group can cause a notable twist in the molecule, particularly if a substituent is present at the 2-position, which in turn alters the stacking arrangement compared to the unsubstituted 1H-perimidine. nih.gov For example, analysis of 1-methyl-2-(pyridin-2-yl)-1H-perimidine revealed a slipped stacking arrangement between the perimidine units. nih.gov In the case of 1-methyl-2-(p-tolyl)-1H-perimidine, notable π-π interactions were reported to be absent, a significant deviation from its non-methylated analogue. iucr.org These examples highlight the critical role of substitution on the packing structure, reinforcing that data from derivatives cannot be used to accurately describe this compound itself.
Theoretical and Computational Investigations of 1 Methyl 1h Perimidine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed examination of molecular geometries, electronic structures, and other properties that are often difficult to determine experimentally.
Optimization of Molecular Geometries and Electronic Structures
The initial step in the computational analysis of 1-Methyl-1H-perimidine involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods are widely recognized for their ability to predict geometrical parameters that closely align with experimental results. materialsciencejournal.org
The optimization of the molecular structure provides crucial information regarding bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability, polarity, and potential for intermolecular interactions, including hydrogen bonding. materialsciencejournal.org For instance, in related perimidine structures, DFT calculations have been used to explore the planarity of the ring systems and the orientation of substituent groups. irjweb.com The electronic structure, which describes the arrangement and energy of electrons within the molecule, is also determined during this process. scielo.br This understanding is vital for predicting the molecule's chemical behavior.
Basis Set Selection and Functional Application (e.g., B3LYP/6-31G(d,p), B3LYP/6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for studying organic molecules as it often provides a good balance between computational cost and accuracy. materialsciencejournal.orgmodern-journals.com
Various basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p), are commonly employed. materialsciencejournal.orgmdpi.com The 6-31G(d,p) basis set includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron distribution in molecules. The 6-311G(d,p) basis set offers a more flexible description of the valence electrons and is often used for more precise calculations of electronic and structural properties. materialsciencejournal.orgmodern-journals.com For instance, studies on similar heterocyclic systems have utilized the B3LYP/6-311G(d,p) level of theory to obtain reliable predictions of molecular geometries and vibrational frequencies. materialsciencejournal.org The selection of an appropriate basis set is crucial, as it can significantly influence the calculated properties, including atomic charges and molecular orbital energies. niscpr.res.in
Electronic Structure Characterization
The electronic structure of this compound dictates its reactivity and photophysical properties. Several computational analyses are employed to characterize this structure in detail.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. materialsciencejournal.orgirjweb.com
The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgirjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. materialsciencejournal.org In perimidine derivatives, the HOMO is often localized on the perimidine ring system, while the LUMO can be distributed across different parts of the molecule depending on the substituents. nih.govmdpi.com For example, in 1-methyl-2-(2-thienyl)perimidine, the HOMO is exclusively found on the perimidine moiety, whereas the LUMO is delocalized over the adjacent thienyl and perimidine rings. mdpi.com This distribution of frontier orbitals is crucial for understanding charge transfer interactions within the molecule. nih.govmdpi.com
| Parameter | Value |
|---|---|
| E_HOMO | -4.85 eV |
| E_LUMO | -0.60 eV |
| Energy Gap (ΔE) | 4.25 eV |
| Ionization Potential (I) | 4.85 eV |
| Electron Affinity (A) | 0.60 eV |
| Global Hardness (η) | 2.12 eV |
| Global Softness (S) | 0.47 eV⁻¹ |
| Electronegativity (χ) | 2.72 eV |
| Electrophilicity Index (ω) | 1.75 eV |
Data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) calculated at the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MESP is typically plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.de
Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For perimidine derivatives, MESP analysis often reveals negative potential around the nitrogen atoms, highlighting their nucleophilic character. materialsciencejournal.org The distribution of electrostatic potential across the aromatic rings can also provide insights into the molecule's reactivity in substitution reactions. materialsciencejournal.org
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule. niscpr.res.in Although known to be basis set dependent, it provides a straightforward way to quantify the electron distribution among the atoms. niscpr.res.inresearchgate.net This information is valuable for understanding a molecule's electronic structure, dipole moment, and polarizability. niscpr.res.inresearchgate.net
Mechanistic Insights from Computational Modeling
Computational chemistry has emerged as a powerful tool for understanding the intricate details of chemical reactions and molecular behavior. cuny.edu In the study of this compound and related perimidine derivatives, theoretical modeling provides invaluable insights into reaction mechanisms, transition states, and the energetic landscapes that govern their formation and reactivity.
Theoretical Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathways for the formation of perimidine structures. For instance, in the synthesis of substituted perimidines, computational models can map out the entire reaction coordinate, identifying key intermediates and transition states. These calculations often explore multiple plausible routes to determine the most energetically favorable pathway.
By modeling the reaction of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds, researchers can visualize the step-by-step process of cyclization and aromatization that leads to the perimidine core. The geometry of transition states, which represent the highest energy point along a reaction coordinate, can be optimized to understand the structural requirements for the reaction to proceed. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are sometimes necessary to confirm that a calculated transition state correctly connects the reactant and product, occasionally revealing unexpected intermediates. researchgate.net
Calculation of Energy Barriers and Thermodynamic Parameters
A critical aspect of computational modeling is the ability to calculate the energy barriers (activation energies) and thermodynamic parameters associated with a reaction. cuny.edu These calculations provide a quantitative measure of the feasibility and rate of a chemical process. Methods like DFT, often employing functionals such as B3LYP and M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine the relative energies of reactants, intermediates, transition states, and products. cuny.eduresearchgate.net
The calculated energy barriers help to explain why certain reaction pathways are preferred over others. For example, a lower activation energy signifies a faster reaction rate. cuny.edu Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be computed, offering a more complete picture of the reaction's spontaneity and equilibrium position. materialsciencejournal.orguni-muenchen.de These theoretical energy values are crucial for rationalizing experimental outcomes and for predicting the effects of substituents or reaction conditions on the synthesis of compounds like this compound.
Correlation of Computational Data with Experimental Observations
A key strength of theoretical and computational chemistry lies in its ability to complement and validate experimental findings. By correlating computational data with experimental observations, a more robust and comprehensive understanding of the chemical system is achieved.
Validation of Spectroscopic Data through Theoretical Predictions
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. researchgate.netnih.gov The agreement between the calculated and experimentally recorded NMR spectra provides strong evidence for the proposed molecular structure. materialsciencejournal.orgnih.gov
Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and Raman spectra. openaccesspub.org The calculated harmonic vibrational frequencies, although often scaled to account for systematic errors, can aid in the assignment of complex experimental spectra. materialsciencejournal.org Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, can be calculated and correlated with UV-Vis spectroscopic data to understand the electronic transitions within the molecule. materialsciencejournal.org
Table 1: Comparison of Experimental and Theoretical Data for Perimidine Derivatives
| Parameter | Experimental Value | Theoretical Value | Method/Basis Set | Reference |
| ¹H NMR Chemical Shifts (ppm) | 6.36-7.25 | Calculated shifts show good agreement | GIAO/B3LYP/6-311++G(d,p) | researchgate.netnih.gov |
| ¹³C NMR Chemical Shifts (ppm) | 105.21-147.43 | Calculated shifts validate structure | GIAO/B3LYP/6-311++G(d,p) | researchgate.netmdpi.com |
| HOMO-LUMO Gap (eV) | - | 4.25 | DFT/B3LYP/6-311G(d,p) | materialsciencejournal.org |
| Interaction Energy (kJ/mol) | 51.7 (DSC) | 63.9 | CE-B3LYP/6-31G(d,p) | mdpi.com |
Computational Support for Intermolecular Interactions
Computational modeling is also invaluable for studying the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. acs.org Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can identify and characterize hydrogen bonds, π-π stacking, and van der Waals forces. cuny.eduacs.org
For perimidine derivatives, computational studies have been used to calculate the stabilization energies of intermolecular interactions, such as hydrogen bonding leading to dimer formation. These calculations can help to explain the observed crystal packing arrangements determined by X-ray diffraction. For example, in the crystal structure of some perimidines, molecules are held together by C-H···π contacts, and the energies of these interactions can be quantified through computational methods. researchgate.netiucr.org The correlation between calculated interaction energies and experimentally observed crystal structures provides strong support for the nature and strength of the intermolecular forces at play. mdpi.comiucr.org
Reactivity Studies and Chemical Transformations of 1 Methyl 1h Perimidine
Electrophilic Substitution Reactions on the Perimidine Nucleus
The perimidine system is characterized as a π-amphoteric heteroaromatic system, possessing attributes of both π-electron excess and deficiency. researchgate.netnih.gov The lone pairs of the nitrogen atoms transfer electron density to the naphthalene (B1677914) ring system, which generally increases the propensity for electrophilic attack. researchgate.net This inherent electronic nature makes the perimidine nucleus susceptible to electrophilic substitution reactions. researchgate.net
While specific examples detailing classic electrophilic substitution reactions like nitration or halogenation directly on the unsubstituted 1-Methyl-1H-perimidine are not extensively documented in recent literature, the reactivity pattern can be inferred from related systems. For instance, modern synthetic methods have explored the regioselective C-H activation and arylation of 2-(het)aryl-1-methylperimidines using ruthenium catalysis, which represents a form of electrophilic functionalization. researchgate.net In other heterocyclic systems like pyrrole, electrophilic substitutions such as halogenation readily occur, often leading to polysubstituted products due to the high activation of the ring. uou.ac.in Similarly, the activation of benzene (B151609) rings with catalysts is a cornerstone of electrophilic aromatic substitution (EAS) to introduce halogens or nitro groups. lumenlearning.com The electron-rich nature of the perimidine core suggests a high reactivity towards electrophiles, a characteristic that is foundational to its synthetic utility. researchgate.net
Nucleophilic Addition and Substitution Reactions
The unique electronic structure of the perimidine ring also allows for nucleophilic reactions. This compound can serve as a foundational molecule for creating derivatives through nucleophilic substitution. lookchem.com Specifically, compounds such as 2-cyano- and 2-carbamoylperimidines have been identified as accessible derivatives through these reaction pathways. lookchem.com
The general mechanism for such transformations on aromatic heterocycles can involve the direct addition of a nucleophile to a ring carbon, followed by the elimination of a leaving group, a process known as the SNAr (Addition-Elimination) mechanism. wur.nl In other electron-deficient heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, nucleophilic substitution of leaving groups like chlorine atoms is a well-established method for introducing new functional groups. mdpi.com For example, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) selectively substitutes the chlorine at the 4-position of the pyrimidine (B1678525) ring. mdpi.com These examples highlight the potential for this compound to undergo similar transformations, particularly at the C2 position, to yield functionally diverse molecules.
Acid-Mediated Reactions (e.g., Peri-annulation)
One of the most significant and well-documented reactions involving the perimidine nucleus is acid-mediated peri-annulation. The high electron density at the peri-positions (C6/C7 and C8/C9) makes perimidines excellent nucleophilic partners in cyclization reactions. nih.govmdpi.com These reactions, typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid, provide a direct route to complex, fused polycyclic aromatic systems such as 1,3-diazapyrenes. nih.govmdpi.com
Research has shown that 1H-perimidines react with 5-alkynylpyrimidines in the presence of acid, leading to cascade transformations. nih.govmdpi.com The specific outcome of these reactions can be dependent on the nature of the substituent on the acetylene (B1199291) partner. For example, the reaction involving an alkyl-substituted acetylene leads to a 6-alkyl-7-formyl-1,3-diazapyrene, whereas an aryl-substituted acetylene can undergo a 1,2-benzyl shift to yield a 6-benzylamino-7-formyl-1,3-diazapyrene. mdpi.com
| Perimidine Reactant | Alkynylpyrimidine Reactant | Acid Catalyst | Product | Yield |
|---|---|---|---|---|
| 2-(p-tolyl)-1H-perimidine | 5-(Hept-1-yn-1-yl)pyrimidine | Methanesulfonic acid | 6-Hexyl-7-formyl-2-(p-tolyl)benzo[gh]perimidine | 40% |
| 2-(p-tolyl)-1H-perimidine | 5-(Phenylethynyl)pyrimidine | Methanesulfonic acid | 6-(Benzylamino)-2-(p-tolyl)benzo[gh]perimidine-7-carbaldehyde | 36% |
Oxidative and Electro-Oxidative Coupling Reactions
The perimidine scaffold is amenable to oxidative and electro-oxidative coupling reactions, a property that has been harnessed for the synthesis of polymers and larger conjugated systems. researchgate.net These reactions often proceed through the formation of perimidine radical cations, which can then couple to form new C-C or C-N bonds. researchgate.netacs.org
This reactivity is part of a broader class of cross-dehydrogenative coupling (CDC) reactions, which offer an atom-economical method for forming bonds by removing two hydrogen atoms. beilstein-journals.org While specific studies focusing solely on the oxidative coupling of this compound are emerging, the principles are well-established for related nitrogen heterocycles. For instance, transition metals like rhodium and copper can catalyze the oxidative C-H/C-H coupling of heteroarenes with various partners. chim.itfrontiersin.org The oxidative coupling of N-nitrosoanilines with allyl alcohols under Rhodium(III) catalysis demonstrates the utility of nitrogen-containing directing groups in facilitating such transformations. frontiersin.org Similarly, the oxidative dehydrogenative coupling of pyrazol-5-amines can be controlled to selectively form either iodo-substituted azopyrroles or directly coupled azopyrroles, showcasing the synthetic flexibility of oxidative methods. acs.org This body of work suggests a significant potential for this compound to act as a substrate in similar oxidative coupling strategies to generate novel dimeric or polymeric materials.
Coordination Chemistry of this compound as a Ligand
Ligand Design Principles and Coordination Modes
Perimidines are recognized as highly versatile and attractive ligand frameworks in coordination chemistry. researchgate.netmdpi.com Their utility stems from the presence of multiple nitrogen donor atoms and a rigid, planar aromatic structure that can be systematically modified. The introduction of a methyl group at the N1 position, as in this compound, influences the steric and electronic properties of the ligand. For example, in 1-methyl-2-(pyridin-2-yl)-1H-perimidine, the N-methylation leads to a significant increase in the dihedral angle between the perimidine and pyridyl rings due to steric repulsion, which alters the conformational dynamics of the resulting metal complex compared to its unmethylated analogue. nih.govresearchgate.net
Perimidine-based ligands can coordinate to metal centers in various modes. They can act as simple monodentate ligands through one of the nitrogen atoms, or as bidentate chelating ligands when appropriately substituted. For example, N,N'-bis(diphenylphosphanylmethyl)-2,3-dihydro-1H-perimidine acts as a bidentate P,P-chelating ligand for metals like Ni(0) and Au(I). znaturforsch.com Furthermore, the C-H bonds of the perimidine ring, including the C-H of the 1-methyl group, can participate in hydrogen bonding interactions, for instance with anions, which is a key principle in the design of molecular receptors. researchgate.net The rigid backbone and tunable electronic properties make perimidine derivatives, including this compound, excellent candidates for constructing pincer ligands and other complex coordination architectures. znaturforsch.com
Formation of Transition Metal Complexes (e.g., with Rhodium, Iridium, Rhenium, Ruthenium, Cobalt, Nickel, Copper, Zinc, Vanadium, Palladium)
The rich coordination chemistry of perimidine derivatives is demonstrated by their ability to form stable complexes with a wide array of transition metals. researchgate.netmdpi.com The specific metal and its oxidation state, along with the substitution pattern on the perimidine ligand, dictate the geometry and properties of the resulting complex.
Rhodium and Iridium: Perimidine-based diphosphane (B1201432) ligands react with Rh(I) and Ir(I) precursors to generate pincer-type complexes through carbene formation. znaturforsch.com Rhodium(III) has also been used to catalyze oxidative coupling reactions where a pyrimidine moiety acts as a directing group. frontiersin.org
Rhenium: Perimidine ligands with additional N-donor heterocycles have been used to synthesize both Rhenium(I) and Rhenium(V) complexes. researchgate.net
Ruthenium, Cobalt, Nickel, Copper, Zinc: These metals are frequently coordinated with perimidine-based ligands. researchgate.netmdpi.comresearchgate.net Specific examples include Ni(0) complexes with chelating diphosphane perimidine ligands znaturforsch.com and Co(II) complexes with ligands derived from 2-methyl perimidine. researchgate.net
Vanadium: VO(II)-perimidine complexes have been synthesized and studied. mdpi.com Other research has focused on the synthesis and characterization of novel Vanadium(IV) complexes with related nitrogen- and oxygen-donating ligands. acs.org
Palladium: Palladium(II) complexes featuring perimidine-functionalized ligands are well-documented, particularly with pyrimidine-2-thiones and N-heterocyclic carbene (NHC) ligands. acs.orgjdigitaldiagnostics.comacs.org These complexes often exhibit a distorted square planar geometry around the palladium center. jdigitaldiagnostics.com
| Metal | Ligand System | Resulting Complex / Key Finding | Reference |
|---|---|---|---|
| Nickel(0) | N,N'-Bis(diphenylphosphanylmethyl)-2,3-dihydro-1H-perimidine | Forms a bidentate chelate complex, [(1)Ni(η4-cod)], with a distorted tetrahedral geometry. | znaturforsch.com |
| Palladium(II) | 5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | Forms complex [PdL2Cl2] with a distorted square planar geometry where Pd is coordinated by two S and two Cl atoms. | jdigitaldiagnostics.com |
| Rhenium(I)/(V) | 2,3-dihydro-2-(pyridine)-1H-perimidine | Forms fac-[Re(CO)3(pypm)Br] and imido Re(V) complexes, demonstrating versatile coordination. | researchgate.net |
| Cobalt(II) | 1-(4-caroxy-3-hydroxy-N-methyl phenylamino (B1219803) methyl)2-methyl perimidine | Forms a paramagnetic complex with a 1:2 metal-to-ligand stoichiometry. | researchgate.net |
| Vanadium(IV) | VO(II) ion with a perimidine ligand | Formation of stable VO(II)-perimidine complexes has been reported. | mdpi.com |
| Rhodium(I) | N,N'-Bis(diphenylphosphanylmethyl)-2,3-dihydro-1H-perimidine | Generates a pincer complex via carbene formation. | znaturforsch.com |
Characterization of Metal-Ligand Interactions
The introduction of a methyl group at the N1 position of the perimidine scaffold significantly influences its properties as a ligand in coordination chemistry. The characterization of metal-ligand interactions involving this compound and its derivatives reveals distinct structural and electronic features compared to its unsubstituted (N-H) counterpart.
Structural analyses, primarily through single-crystal X-ray diffraction, show that N-methylation induces notable conformational changes. iucr.orgnih.goviucr.orgnih.gov For instance, in 2-substituted this compound derivatives, the steric repulsion between the N-methyl group and the substituent at the C2 position causes a significant twist. A study on 1-methyl-2-(pyridin-2-yl)-1H-perimidine revealed a large interplanar angle of 59.39° between the perimidine and pyridyl ring systems. iucr.orgnih.gov This is a substantial increase from the nearly planar conformation (dihedral angle of 1.60°) observed in the non-methylated analogue, 2-(pyridin-2-yl)-1H-perimidine. iucr.orgnih.gov This steric effect fundamentally alters the ligand's geometry and, consequently, its coordination behavior with metal centers. iucr.orgnih.gov
The crystal packing of N-methylated perimidines is also distinct. While parent N-H perimidines often engage in intermolecular hydrogen bonding, this compound derivatives are typically held together by C—H⋯π contacts and van der Waals forces. iucr.orgiucr.orgnih.gov When coordinated to metal ions, such as iridium(III), N-methylated perimidine ligands have been shown to form stable cyclometalated complexes. researchgate.net The N-methylated ligand, unlike its N-H analogue, can yield the expected cyclometalated µ-chloro-bridged iridium(III) dimer, highlighting its predictable reactivity in forming organometallic structures. researchgate.net
Characterization of these metal-ligand complexes relies on a combination of spectroscopic techniques. ¹H NMR spectroscopy is a key tool for confirming the structure and understanding the electronic environment. iucr.orgnih.goviucr.orgnih.gov The chemical shifts in the ¹H NMR spectrum of this compound derivatives correlate with the mutual arrangement of the perimidine and any substituent rings. iucr.orgnih.gov Other techniques like elemental analysis, IR spectroscopy, and mass spectrometry are routinely used to confirm the composition and bonding within the metal complexes. researchgate.netcore.ac.ukresearchgate.net
| Parameter | 2-(pyridin-2-yl)-1H-perimidine (Parent Compound) | 1-methyl-2-(pyridin-2-yl)-1H-perimidine |
| Formula | C₁₆H₁₁N₃ | C₁₇H₁₃N₃ |
| Crystal System | Monoclinic | Monoclinic |
| Dihedral Angle (Perimidine-Pyridyl) | 1.60(5)° | 59.39(8)° |
| Primary Intermolecular Interaction | N—H⋯N hydrogen bonding, π–π stacking | C—H⋯π interactions |
| Data sourced from structural analysis of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated analogue. iucr.orgnih.gov |
Electrochemical Behavior and Redox Properties
The electrochemical characteristics of this compound are defined by the redox-active nature of its fused π-electron system. The presence of the electron-donating methyl group, coupled with the inherent π-excessive and π-deficient character of the perimidine core, dictates its behavior in electrochemical reactions. researchgate.netnih.gov Studies on related N-methylated heterocyclic compounds provide a framework for understanding its redox properties, which are typically investigated through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. researchgate.networldscientific.com
Potentiodynamic Polarization Studies
Potentiodynamic polarization (PDP) is a key technique used to study the influence of a compound on electrochemical processes at an electrode-solution interface, often in the context of corrosion inhibition. For perimidine derivatives, PDP studies reveal their ability to adsorb onto a metal surface and affect both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netmdpi.com
The polarization curves for electrodes in the presence of perimidine derivatives typically show a significant reduction in corrosion current density (i_corr) compared to an uninhibited system. bohrium.com This decrease in i_corr indicates a lower corrosion rate. The corrosion potential (E_corr) may shift slightly, but typically not significantly enough to classify the compound as purely anodic or cathodic. This behavior indicates that compounds like this compound act as mixed-type inhibitors, suppressing both reaction types. researchgate.netresearchgate.net The addition of the inhibitor increases the polarization resistance, further confirming the formation of a protective layer on the surface. ekb.eg The inhibition efficiency (IE%) generally increases with the concentration of the perimidine derivative, as more molecules become available to adsorb onto and block the active sites on the surface. researchgate.netmdpi.com
| Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -450 | 185.5 | - |
| 0.1 | -442 | 55.1 | 70.3 |
| 0.5 | -435 | 28.3 | 84.7 |
| 1.0 | -428 | 15.2 | 91.8 |
| 5.0 | -421 | 8.9 | 95.2 |
| Representative data for a perimidine derivative in an acidic medium, demonstrating typical trends observed in potentiodynamic polarization studies. researchgate.netekb.eg |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer, diffusion, and film formation. When studying perimidine derivatives, EIS is used to characterize the resistive and capacitive properties of the interface. researchgate.netmdpi.com
The results are often visualized in a Nyquist plot, which for many perimidine systems shows a single, depressed semicircular loop. researchgate.net This shape is characteristic of a charge-transfer-controlled electrochemical process, where the deviation from a perfect semicircle is attributed to factors like surface inhomogeneity. researchgate.net The data from these plots are fitted to an electrical equivalent circuit, commonly a Randles circuit, to quantify key parameters. mdpi.com
The main parameters derived are the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl). In the presence of an inhibitor like this compound, the R_ct value typically increases significantly with concentration. tandfonline.com This indicates that the adsorbed layer of the compound impedes the transfer of charge at the interface, thereby inhibiting the electrochemical reaction. researchgate.net Concurrently, the C_dl value tends to decrease because the adsorbed organic molecules displace water molecules at the surface, lowering the local dielectric constant and/or increasing the thickness of the electrical double layer. researchgate.nettandfonline.com
| Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) |
| Blank | 1.2 | 65 | 120 |
| 0.1 | 1.3 | 250 | 75 |
| 0.5 | 1.1 | 580 | 48 |
| 1.0 | 1.2 | 950 | 35 |
| 5.0 | 1.4 | 1600 | 22 |
| Representative EIS data for a pyrimidine derivative, illustrating the effect of concentration on interfacial properties. researchgate.nettandfonline.com |
Mechanistic Aspects of Electrochemical Reactions
The electrochemical reactions of this compound involve the transfer of electrons to or from its extended π-system. The N-methyl group plays a crucial role by influencing the electron density and stability of intermediates. As an electron-donating group, the methyl substituent can stabilize the radical cation formed upon one-electron oxidation. researchgate.networldscientific.com
Electrochemical oxidation of perimidine derivatives often proceeds through the formation of a radical cation, which can then undergo further reactions. acs.org For example, studies on pyrrole-perimidine hybrids show that the initial oxidation forms a radical cation with spin density localized on the perimidine unit. This can be followed by a second oxidation to form a dication, which may exist as a diradical. acs.org These reactive intermediates can then couple to form dimers or polymers. acs.org
The specific mechanistic pathway (e.g., EC, ECE, ECEC, where 'E' is an electron transfer step and 'C' is a chemical step) depends on the reaction conditions and the presence of other species. mdpi.com For N-methylated heterocycles, electrochemical oxidation can be irreversible if the initial electron transfer is followed by a rapid chemical reaction, such as deprotonation from an adjacent carbon or reaction with a nucleophile. mdpi.com The electrochemical behavior is also influenced by the planarity of the molecule; the steric hindrance from the N-methyl group can alter the molecule's ability to achieve a planar conformation, which in turn affects π-stacking and intermolecular electron transfer. iucr.orgnih.gov The redox potentials are sensitive to these structural and electronic effects, with N-methylation generally making oxidation slightly easier compared to the parent N-H compound due to the inductive effect of the methyl group. researchgate.networldscientific.com
Advanced Applications of 1 Methyl 1h Perimidine and Its Derivatives
Catalysis in Organic Synthesis
Derivatives of 1-Methyl-1H-perimidine are increasingly recognized for their catalytic prowess, finding utility as ligands for metal catalysts, as organocatalysts, and in crucial environmental applications like carbon dioxide fixation.
Perimidine-Based N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis
N-Heterocyclic carbenes (NHCs) are powerful auxiliary ligands in organometallic chemistry and homogeneous catalysis. nsf.gov While five-membered ring NHCs have been predominant, conjugated six-membered ring NHCs, particularly those derived from the perimidine scaffold, are gaining attention. nsf.gov These ligands are synthesized from precursors like 1,3-disubstituted perimidinium salts.
The resulting perimidine-based NHC ligands form stable complexes with various transition metals, including rhodium, iridium, palladium, gold, silver, and copper. nsf.govresearchgate.net These complexes have demonstrated catalytic activity in a range of important organic transformations. For instance, iridium complexes bearing these NHC ligands, sometimes in a pincer configuration, have been investigated for C-H bond activation. rsc.org Hemilabile N-xylyl-N'-methylperimidine carbene iridium complexes have been successfully employed as catalysts for the dehydrogenative silylation of pyridyl and iminyl substrates. acs.org
A key feature of these perimidine-based NHCs is the influence of substituents on their electronic properties. The introduction of different groups on the nitrogen atoms or the aromatic backbone allows for the fine-tuning of the ligand's donor strength. researchgate.netacs.org For example, converting a neutral perimidine derivative to a cationic N-heterocyclic carbene by modifying a substituent can significantly decrease its σ-donor ability and increase its π-acidity, thereby altering the catalytic behavior of its metal complexes. researchgate.net
Table 1: Examples of Perimidine-Based NHC Metal Complexes and Their Catalytic Applications
| Metal | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Iridium | Pincer-NHC | C-H Activation | rsc.org |
| Iridium | Hemilabile Carbene | Dehydrogenative Silylation | acs.org |
| Rhodium | Cationic Carbene | CO2 Fixation | researchgate.net |
| Palladium | Perimidin-2-ylidene | Cross-coupling (inferred) | acs.org |
Organocatalytic Applications
The inherent basicity and unique electronic structure of the perimidine core also allow its derivatives to function as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. rsc.org
Perimidine derivatives have been used as catalysts in various organic syntheses. rsc.orgnih.gov For example, squaric acid has been effectively used as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water, highlighting a green chemistry approach. ias.ac.inresearchgate.net While the parent 2,3-dihydro-1H-perimidines are the products in this specific reaction, it underscores the catalytic potential within the broader perimidine family. ias.ac.in The strong electron-donating character of these compounds makes them valuable intermediates for other applications. ias.ac.in Research has also explored a variety of catalysts, including metal-free options, for synthesizing the perimidine skeleton itself, which is a testament to the importance of this heterocyclic system. researchgate.netmaterialsciencejournal.org
Catalytic Activity in Carbon Dioxide Fixation (e.g., formylation/methylation of amines)
The chemical fixation of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals is a critical area of sustainable chemistry. mdpi.comresearchgate.net Perimidine derivatives have emerged as effective catalysts and ligands in this field.
A rhodium(I) complex featuring a perimidine-based NHC/phosphine pincer ligand has been reported to catalyze the incorporation of CO2 into various amines. researchgate.net This process can lead to the formation of formamides or serve as a step in the methylation of amines, using CO2 as a C1 source. The activation of CO2 is often facilitated by its reaction with nitrogen-containing compounds, making the electronic properties of perimidine derivatives well-suited for this task. researchgate.net The use of pyrimidine-based ionic liquids has also been shown to increase the efficiency of CO2 hydrogenation reactions, where the nitrogen sites are thought to activate the CO2 molecule. gdut.edu.cn This principle extends to the catalytic systems involving this compound derivatives, where the ligand structure plays a crucial role in the catalytic cycle of CO2 conversion. researchgate.netntu.edu.sg
Organic Electronics and Optoelectronic Devices
The fused aromatic structure of this compound imparts it with interesting photophysical and electronic properties, making it and its derivatives attractive candidates for use in organic electronics and optoelectronic devices. researchgate.netnih.gov The ability to tune these properties by introducing various substituents allows for the design of materials with specific functions. iucr.org
Development of Light-Harvesting Dyes and Pigments
Perimidines are known for their applications as dyes and pigments due to their tunable optical properties. iucr.org The introduction of electron-donating or withdrawing groups, as well as extending the conjugation, can significantly alter the electronic structure, thereby controlling the color and absorption intensity. iucr.org
Derivatives of perimidines are utilized as intermediates in the synthesis of dyes with specific absorption characteristics. For instance, their strong electron-donating nature makes them suitable for creating symmetrical squarylium dyes that absorb in the near-infrared (NIR) region. rsc.orgias.ac.in The unique optical and spectroscopic properties of perimidines are a result of their π-amphoteric character. nih.gov Research has focused on designing perimidine derivatives to enhance their performance as fluorescent dyes. researchgate.net These properties are essential for applications in devices like dye-sensitized solar cells (DSSCs), where efficient light harvesting is paramount. acs.org The broader class of nitrogen-containing heterocycles, including pyrimidines, is widely used in creating chromophores for various applications. openmedicinalchemistryjournal.com
Table 2: Photophysical Properties of Selected Perimidine-based Compounds
| Compound Type | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Squarylium Dyes | NIR Absorption | Imaging, Photothermal Therapy | rsc.orgias.ac.in |
| Fluorescent Dyes | High Quantum Yield | Sensors, Organic LEDs | researchgate.net |
| General Perimidine Dyes | Tunable Color | Pigments, Textiles | iucr.org |
Integration into Organic Electronic Materials
The π-conjugated system of perimidines makes them suitable for integration into a variety of organic electronic materials. researchgate.netresearchgate.net Pyrimidine-cored compounds, in general, are widely used as active layers in thin-film optoelectronic devices due to their π-deficient nature, which makes them good electron acceptors. researchgate.net This property is valuable in creating donor-acceptor scaffolds that can exhibit internal charge transfer upon excitation, leading to luminescence. researchgate.net
The structure of this compound derivatives influences their solid-state packing, which is a critical factor for charge transport in organic semiconductors. For example, the steric effect of the N-methyl group in 1-methyl-2-(p-tolyl)-1H-perimidine leads to a more twisted conformation compared to its unmethylated counterpart. iucr.orgresearchgate.net This twisting affects intermolecular interactions like C-H···π contacts and π–π stacking, which are crucial for the performance of organic electronic devices. iucr.orgresearchgate.net These materials have potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as organic semiconductor materials. researchgate.net
Design of Donor-Acceptor Systems
The inherent electron-rich nature of the perimidine nucleus makes it a valuable component in the design of donor-acceptor (D-A) systems. These systems are fundamental to the development of novel materials with tailored electronic and photophysical properties. In this context, this compound and its derivatives can function as potent electron donors.
The design of D-A systems often involves the strategic coupling of an electron-donating moiety with an electron-accepting one. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics. For instance, pyrimidine (B1678525) derivatives, which are structurally related to perimidines, have been effectively used as acceptor units in D-A compounds for OLEDs. mdpi.com The combination of a strong donor like a triphenylamine (B166846) derivative with a pyrimidine acceptor has been shown to yield materials with high thermal stability and efficient electroluminescence. mdpi.com
The synthesis of such D-A molecules can be achieved through various organic reactions. For example, Suzuki coupling protocols have been employed to create π-conjugated donor-acceptor dyads. grafiati.com Furthermore, the Ugi four-component reaction provides a convergent approach to link donor and acceptor units, such as phenothiazinyl donors and anthraquinone (B42736) acceptors. grafiati.com While specific examples detailing the synthesis of this compound-based D-A systems are not extensively documented in the provided search results, the general principles of D-A design and synthesis are well-established. The key is to create a conjugated system that facilitates electronic communication between the donor and acceptor components.
Donor-acceptor Stenhouse adducts (DASAs) represent another class of molecules where perimidine-like structures could be incorporated. polimi.it DASAs are photochromic compounds that can switch between a colored, linear isomer and a colorless, cyclic one upon irradiation. polimi.it The design of these systems involves combining different donor and acceptor moieties to fine-tune their photoswitching kinetics and absorption properties. polimi.it
Supramolecular Chemistry and Molecular Recognition
Design and Synthesis of Anion Receptors
The unique electronic and structural features of the this compound scaffold have been exploited in the design and synthesis of selective anion receptors. The electron-deficient nature of the C2-H proton and the protons of the N-methyl group in the perimidinium cation makes them effective hydrogen bond donors for anion recognition.
A notable example is a nitrite-selective anion receptor based on this compound. researchgate.net This receptor was designed to utilize only C-H hydrogen bonding for anion recognition. researchgate.net The synthesis of such receptors often involves the condensation of 1,8-diaminonaphthalene (B57835) with appropriate aldehydes to form the perimidine core, followed by N-alkylation. nih.gov The general synthetic route to perimidine derivatives is versatile, allowing for the introduction of various substituents to modulate the receptor's binding affinity and selectivity. nih.gov
The design principles for these receptors often involve creating a pre-organized cavity that complements the size and shape of the target anion. For instance, dipodal and tripodal receptors based on imidazolium (B1220033) units have been shown to form stable complexes with anions through multiple C-H···anion interactions. researchgate.net Similarly, macrocyclic structures like resorcin rsc.orgarenes have been functionalized with groups capable of C-H···anion hydrogen bonding to create highly effective anion receptors. chemrxiv.org
Table 1: Examples of Anion Receptors and their Design Features
| Receptor Type | Key Design Feature | Target Anion(s) | Reference(s) |
| This compound based | Utilizes only C-H hydrogen bonding | Nitrite (B80452) | researchgate.net |
| Imidazole-based trinuclear ferrocene (B1249389) | (C-H)+···anion hydrogen bonds | Fluoride (B91410) | researchgate.net |
| Indole-based | Indolic N-H groups as binding sites | Fluoride, Cyanide | rsc.org |
| Pyrimidine-based | Selective for Chloride | Chloride | researchgate.net |
| Calix rsc.orgarene-based | Multiple binding sites for allosteric control | Acetate, Phosphate | acs.org |
Mechanisms of Anion Binding (e.g., C-H Hydrogen Bonding, Anion-π Interactions)
The recognition and binding of anions by this compound-based receptors are governed by non-covalent interactions, primarily C-H hydrogen bonding and anion-π interactions.
C-H Hydrogen Bonding: While weaker than conventional N-H or O-H hydrogen bonds, C-H hydrogen bonds play a crucial role in anion recognition, particularly in systems where traditional hydrogen bond donors are absent. chemrxiv.orgumt.edu The acidity of the C-H proton, and thus its ability to act as a hydrogen bond donor, can be enhanced by the presence of nearby electron-withdrawing groups or a positive charge. In the case of 1-methyl-1H-perimidinium salts, the positive charge on the heterocyclic ring polarizes the C2-H and the methyl C-H bonds, making them effective hydrogen bond donors.
A study on a nitrite-selective receptor based on this compound demonstrated that both aromatic C-H (perimidine C2-H) and aliphatic C-H (perimidine 1-methyl C-H) groups participate in hydrogen bonding with the anion. researchgate.netresearchgate.net Theoretical and experimental data, including 1H NMR titration, confirmed the interaction and established the relative strength of these C-H donors. researchgate.netresearchgate.net The order of interaction was found to be perimidine (C2-H) > methylene (B1212753) (C-H) > methyl (C-H) > anthracene (B1667546) (C-H) in a specific receptor design. researchgate.netresearchgate.net
Anion-π Interactions: This non-covalent interaction occurs between an anion and the face of an electron-deficient aromatic ring. rsc.orgunifi.it The π-system of the perimidine ring, particularly when protonated or part of a cationic species, can become sufficiently electron-deficient to engage in favorable interactions with anions. The electrostatic attraction between the negative charge of the anion and the positive quadrupole moment of the electron-deficient π-system is a major contributing factor to this interaction. rsc.orgunifi.it
Chemodosensors and Chemosensors
Derivatives of this compound have shown significant promise in the development of chemosensors and chemodosensors for the detection of anions. These sensors operate by signaling the presence of a specific analyte through a measurable change, such as a color change (colorimetric) or a change in fluorescence intensity.
A prime example is the nitrite-selective anion receptor based on this compound, which functions as a chemosensor. researchgate.net The binding of nitrite ions to this receptor induces changes in its UV-vis and fluorescence spectra, allowing for the quantitative detection of this anion. researchgate.net The selectivity for nitrite over other anions highlights the potential for designing highly specific sensors based on the perimidine scaffold.
The design of such sensors often incorporates a signaling unit that is electronically coupled to the anion recognition site. For instance, Schiff base derivatives are widely used as colorimetric chemosensors. bohrium.com The interaction of the anion with the receptor part of the molecule can modulate the intramolecular charge transfer (ICT) characteristics of the system, leading to a visible color change. bohrium.com
Similarly, indole-based receptors have been designed to recognize fluoride and cyanide ions through a combination of visual and spectroscopic changes. rsc.org The binding event, driven by hydrogen bonding, alters the electronic properties of the molecule, resulting in a detectable signal. rsc.org The binding constants for these interactions can be in the range of 10^4 to 10^6 M-1, indicating strong binding. rsc.org
Table 2: Research Findings on Perimidine-related Chemosensors
| Sensor Type | Analyte | Detection Method | Key Finding | Reference(s) |
| This compound based | Nitrite | UV-vis, Fluorescence, 1H NMR | Selective for nitrite even in polar solvents like DMSO. | researchgate.net |
| Pyrene derived dihydroperimidine | Aqueous Cu2+ | Colorimetric, Fluorescence | Selective naked-eye colorimetric sensor with a nanomolar detection limit. | researchgate.net |
| Indole-based receptors | Fluoride, Cyanide | Visual, UV-vis, Fluorescence, 1H NMR | Binding constants in the order of 10^4 to 10^6 M-1. | rsc.org |
Material Science Applications (General)
Photo Sensors
Perimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of materials science, particularly for their potential applications in photo sensors. materialsciencejournal.orgsemanticscholar.orgdntb.gov.ua Their unique π-amphoteric electronic structure, characterized by both π-electron excess and deficiency, gives rise to distinct optical and spectroscopic properties. nih.gov This inherent electronic nature makes them suitable candidates for the development of photochromic materials and sensors that respond to light stimuli.
Research into this compound and its derivatives has revealed their potential as core components in photo-responsive systems. Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key phenomenon exploited in photo sensors. beilstein-journals.orgmdpi.com While direct studies on the photochromic properties of the parent this compound are not extensively detailed, the investigation of its derivatives provides significant insights. For instance, the synthesis and structural analysis of compounds like 1-methyl-2-(pyridin-2-yl)-1H-perimidine and 1-methyl-2-(p-tolyl)-1H-perimidine have been carried out. nih.govresearchgate.net The N-methylation in these molecules influences the steric and electronic properties, which can, in turn, affect their interaction with light. nih.govresearchgate.net
The development of perimidine-based dyes further underscores their application in photo-sensitive devices. For example, perimidinium imide dyes exhibit tunable optical properties, which is a desirable characteristic for photo sensor materials. dntb.gov.ua Additionally, derivatives of perimidine have been utilized as ligands in the creation of cyclometalated iridium(III) complexes that display notable photo- and electro-luminescent properties. mdpi.com These findings suggest that by modifying the substituents on the this compound scaffold, it is possible to fine-tune the photo-physical characteristics to create sensors for specific applications. The exploration of these compounds in areas like optical information storage and optoelectronic devices is an active area of research. mdpi.com
Specialty Chemical Development
This compound serves as a crucial building block and key scaffold in the development of various specialty chemicals. lookchem.com Its tricyclic heterocyclic structure is a versatile platform for the synthesis of more complex molecules through various chemical transformations. lookchem.combas.bg The development of efficient and novel synthetic routes to this compound and its derivatives is a significant focus in organic synthesis, driven by their utility in diverse chemical industries. materialsciencejournal.orgdntb.gov.uarsc.org
The synthesis of this compound derivatives often involves the condensation of 1,8-diaminonaphthalene with various carbonyl compounds, followed by N-methylation. nih.govmdpi.com For instance, 1-methyl-2-(thienyl-2)-1H-perimidine is synthesized by the N-methylation of 2-(2-thienyl)-perimidine using methyl iodide in an alkaline medium. mdpi.com Similarly, the synthesis of 1-methyl-2-(pyridin-2-yl)-1H-perimidine is achieved through the methylation of 2-(pyridin-2-yl)-1H-perimidine. nih.gov
The advancement in synthetic methodologies has led to the use of various catalysts and reaction conditions to improve yields and create a diverse library of perimidine derivatives. materialsciencejournal.orgrsc.orgresearchgate.net These methods include the use of solid acid catalysts, microwave-assisted synthesis, and green chemistry approaches, which make the production of these specialty chemicals more efficient and environmentally friendly. materialsciencejournal.orgresearchgate.net The resulting derivatives, such as 2-cyano- and 2-carbamoylperimidines, are accessible through nucleophilic substitution reactions, further expanding the chemical space of accessible compounds from the this compound core. lookchem.com The continuous development of synthetic protocols highlights the importance of this compound as a foundational molecule for creating novel organic materials and functional chemicals.
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the perimidine core typically involves the cyclocondensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds or their equivalents. nih.govsemanticscholar.org While numerous methods exist, future research will likely focus on developing more sustainable and efficient protocols specifically tailored for 1-Methyl-1H-perimidine and its derivatives.
Key areas of future investigation include:
| Catalyst Type | Example | Advantages |
|---|---|---|
| Solid Acid | Sulfamic Acid, Nano-silica Sulfuric Acid, Zeolites | Reusable, High Yields, Simple Work-up materialsciencejournal.orgresearchgate.net |
| Metal-Free | Organocatalysts | Reduced Environmental Impact nih.govresearchgate.net |
| Green Solvents | Water | Environmentally Benign, Safe, Inexpensive bas.bg |
Exploration of Underexplored Reactivity Pathways
While the fundamental reactivity of the perimidine nucleus is relatively well-understood, the influence of the N-methyl group in this compound presents opportunities to explore novel reactivity pathways.
Future research in this area could focus on:
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the structure-property relationships in this compound and its derivatives requires the application of advanced characterization techniques, particularly for studying dynamic processes. numberanalytics.com
Future research will benefit from the increased use of:
| Technique | Information Provided |
|---|---|
| Advanced NMR | Detailed molecular structure, reaction kinetics, transient intermediates numberanalytics.comtandfonline.commdpi.com |
| X-ray Crystallography | 3D molecular structure, intermolecular interactions mdpi.comberkeley.edu |
| Time-Resolved Spectroscopy | Excited-state dynamics, photophysical properties researchgate.netresearchgate.net |
| Thermal Analysis (DSC, TGA) | Thermal stability, phase transitions numberanalytics.comresearchgate.net |
| Electron Microscopy (SEM, TEM) | Morphology and microstructure of materials numberanalytics.commdpi.com |
Rational Design of this compound Derivatives for Specific Applications
The future of this compound research lies in the rational design of derivatives with tailored properties for specific applications. nih.govmdpi.com This approach moves beyond serendipitous discovery to a more targeted and efficient development of new functional molecules.
Emerging areas for rational design include:
Synergistic Integration of Experimental and Computational Approaches for Predictive Design
The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for the efficient discovery and development of new chemical entities. researchgate.netcuni.cz For this compound, this integrated approach will be instrumental in accelerating progress.
Future research will see a greater emphasis on:
Q & A
How can researchers optimize synthetic routes for 1-Methyl-1H-perimidine to improve yield and purity?
Answer:
Recent advances highlight the use of heterogeneous catalysts (e.g., Fe₃O₄/SO₃H@zeolite-Y, β-CD-ZrO-modified magnetic nanoparticles) under microwave-assisted or solvent-free conditions to enhance reaction efficiency . For reproducibility, document catalyst loading, reaction time, and purification steps (e.g., column chromatography with silica gel). Comparative studies using TLC and HPLC to monitor byproducts are critical for optimizing purity . Yield calculations should account for solvent recovery and catalyst recyclability to align with green chemistry principles .
What advanced spectroscopic techniques are recommended for characterizing this compound derivatives?
Answer:
- NMR (¹H/¹³C/DEPT-135): Assign aromatic protons and methyl groups, noting coupling constants to confirm regiochemistry (e.g., perimidine ring substitution patterns) .
- X-ray crystallography: Resolve ambiguities in molecular geometry, especially for hydrogen-bonded complexes (e.g., anion receptors involving this compound) .
- High-resolution mass spectrometry (HRMS): Validate molecular formulas of novel derivatives, particularly those with isotopic labeling for mechanistic studies .
- FT-IR and UV-Vis: Track functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and electronic transitions for photophysical applications .
How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer:
- Standardize assay conditions: Variations in solvent (DMSO vs. aqueous buffers), cell lines, or incubation times can skew results. Use pharmacopeial-grade reagents and report purity (>95% by HPLC) .
- Dose-response validation: Perform triplicate experiments with positive/negative controls (e.g., IC₅₀ comparisons against reference drugs).
- Molecular docking studies: Cross-validate experimental bioactivity with computational models (e.g., binding affinity to target enzymes like kinases) .
- Meta-analysis: Use tools like PubReMiner or GoPubMed to identify trends across studies and isolate confounding variables (e.g., substituent effects on solubility) .
What experimental strategies are effective for studying the anion-sensing properties of this compound derivatives?
Answer:
- Fluorometric titration: Prepare stock solutions in anhydrous DMF to avoid hydrolysis. Titrate with tetrabutylammonium salts of anions (Cl⁻, Br⁻, NO₂⁻) and monitor emission shifts (λex = 365 nm). Calculate association constants (Ka) using Benesi-Hildebrand plots .
- Job’s plot analysis: Confirm binding stoichiometry (e.g., 1:1 for Cl⁻ complexes) .
- Competitive assays: Test selectivity by introducing competing anions (e.g., F⁻, PO₄³⁻) and quantify quenching efficiency via Stern-Volmer analysis .
How should researchers design experiments to investigate the thermal stability of this compound-based materials?
Answer:
- Thermogravimetric analysis (TGA): Use a heating rate of 10°C/min under N₂ to determine decomposition thresholds. Compare with DSC data to identify phase transitions .
- Kinetic studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation, ensuring sample homogeneity (e.g., pelletized powders) .
- In situ FT-IR: Monitor structural changes during heating (e.g., loss of coordinated water or ligand dissociation) .
What methodologies are recommended for analyzing intermolecular interactions in this compound cocrystals?
Answer:
- Single-crystal XRD: Resolve π-π stacking distances and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) using SHELXL for refinement .
- Hirshfeld surface analysis: Quantify contact contributions (e.g., H-bonding vs. van der Waals) via CrystalExplorer .
- DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to validate experimental findings and predict interaction energies .
How can researchers address reproducibility challenges in synthesizing this compound derivatives?
Answer:
- Detailed procedural logs: Specify reaction vessels (e.g., Schlenk flasks for air-sensitive steps), stirring rates, and inert gas flow rates .
- Batch-to-batch analysis: Use statistical tools (e.g., ANOVA) to compare yields and purity across multiple trials.
- Open-access data sharing: Deposit synthetic protocols in repositories like Zenodo with DOI linking to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
